Lithium manganese nickel oxide

Catalog No.
S1789460
CAS No.
12031-75-3
M.F
Li2Mn2Ni2O5
M. Wt
321.138
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium manganese nickel oxide

CAS Number

12031-75-3

Product Name

Lithium manganese nickel oxide

IUPAC Name

dilithium;manganese(2+);nickel(2+);oxygen(2-)

Molecular Formula

Li2Mn2Ni2O5

Molecular Weight

321.138

InChI

InChI=1S/2Li.2Mn.2Ni.5O/q2*+1;4*+2;5*-2

InChI Key

SSPZCSWCMSTDHK-UHFFFAOYSA-N

SMILES

[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Ni+2].[Ni+2]

Lithium manganese nickel oxide is a mixed metal oxide with the general formula LixMnyNizO2\text{Li}_{x}\text{Mn}_{y}\text{Ni}_{z}\text{O}_{2}. This compound is of significant interest in the field of energy storage, particularly in lithium-ion batteries, where it serves as a cathode material. The unique combination of manganese and nickel contributes to its electrochemical properties, allowing for high energy density and stability during charge-discharge cycles. The structure of lithium manganese nickel oxide typically adopts a layered configuration, which facilitates lithium ion intercalation and deintercalation, crucial for battery performance.

  • High Theoretical Capacity and Energy Density

    LMNO boasts a high theoretical specific capacity of around 146.8 mAh g⁻¹ and a theoretical energy density of 650 Wh kg⁻¹ . This translates to potentially longer range and faster charging times for electric vehicles equipped with LMNO batteries.

  • Improved Safety and Thermal Stability

    Compared to traditional cathodes like Lithium Cobalt Oxide (LiCoO₂) , LMNO exhibits superior thermal stability, reducing the risk of fires – a crucial safety concern for LIBs .

  • Lower Cost

    Manganese is a more abundant and cheaper element than cobalt, making LMNO a potentially cost-effective alternative for large-scale battery production.

Research Challenges and Advancements

Despite these advantages, LMNO faces some challenges that researchers are actively addressing:

  • Capacity Fade

    LMNO can experience capacity fade, meaning it loses its ability to store charge over repeated charging and discharging cycles . Research is underway to improve the cycling stability of LMNO through material modifications and doping techniques.

  • Voltage Instability

    LMNO operates at a slightly lower voltage compared to LiCoO₂, which can affect the overall energy output of the battery. Scientists are exploring methods to optimize the voltage profile of LMNO while maintaining its other advantages.

  • Understanding Degradation Mechanisms

    Further research is needed to fully understand the mechanisms behind LMNO degradation during operation. This knowledge will be crucial for developing strategies to mitigate these issues and extend battery life .

During its operation in lithium-ion batteries. Notably, during charging and discharging, lithium ions are inserted and extracted from the structure:

  • Charging Reaction:
    LixMnyNizO2+Li++eLix1MnyNizO2\text{Li}_{x}\text{Mn}_{y}\text{Ni}_{z}\text{O}_{2}+\text{Li}^{+}+e^{-}\rightarrow \text{Li}_{x-1}\text{Mn}_{y}\text{Ni}_{z}\text{O}_{2}
  • Discharging Reaction:
    LixMnyNizO2Lix+1MnyNizO2+Li++e\text{Li}_{x}\text{Mn}_{y}\text{Ni}_{z}\text{O}_{2}\rightarrow \text{Li}_{x+1}\text{Mn}_{y}\text{Ni}_{z}\text{O}_{2}+\text{Li}^{+}+e^{-}

These reactions illustrate the reversible nature of lithium ion insertion and extraction, which is fundamental to the operation of lithium-ion batteries.

Research into the biological activity of lithium manganese nickel oxide primarily focuses on its environmental impact rather than direct biological effects. Studies have shown that the dissolution of transition metal ions from this compound can lead to toxicity in aquatic environments. For instance, nickel ions released can be harmful to microorganisms such as Shewanella oneidensis, indicating that while the compound is effective for energy storage, it poses potential risks in terms of environmental sustainability .

Several synthesis methods are employed to produce lithium manganese nickel oxide, each affecting the material's properties:

  • Co-precipitation: This method involves dissolving metal precursors in a solution and precipitating them out by adjusting pH or temperature. The resulting precipitate is then calcined to form the oxide.
  • Solid-state synthesis: Involves mixing metal oxides or carbonates at high temperatures (around 900 °C) to achieve the desired phase.
  • Sol-gel method: This technique allows for better control over stoichiometry and particle size by forming a gel from metal alkoxides before calcination.

These methods influence factors such as crystallinity, particle size distribution, and electrochemical performance.

Lithium manganese nickel oxide is primarily utilized in:

  • Lithium-ion batteries: It serves as a cathode material due to its high energy density and stability.
  • Electric vehicles: Its favorable electrochemical properties make it suitable for automotive applications.
  • Renewable energy storage systems: The compound is also explored for use in grid storage solutions due to its efficiency and longevity.

Studies have examined how lithium manganese nickel oxide interacts with various environmental factors and other materials. For example, research indicates that when exposed to aqueous environments, it can leach transition metals into solution, impacting local ecosystems. Additionally, investigations into its interaction with other battery materials have shown that optimizing its composition can enhance battery performance while mitigating environmental risks .

Lithium manganese nickel oxide shares similarities with several other compounds used in battery technology. Here’s a comparison highlighting its uniqueness:

CompoundCompositionUnique Features
Lithium cobalt oxideLiCoO2\text{LiCoO}_2Higher energy density but less stable; cobalt is expensive and ethically problematic.
Lithium iron phosphateLiFePO4\text{LiFePO}_4Excellent thermal stability; lower energy density compared to lithium manganese nickel oxide.
Lithium nickel cobalt aluminum oxideLiNiCoAlO2\text{LiNiCoAlO}_2Higher capacity but more complex synthesis; often used in high-performance applications.
Lithium nickel manganese cobalt oxideLiNiMnCoO2\text{LiNiMnCoO}_2Versatile compositions allow tuning for specific applications; balances cost and performance.

Lithium manganese nickel oxide stands out due to its balanced composition of manganese and nickel, providing both cost-effectiveness and good electrochemical performance without relying heavily on cobalt.

This comprehensive overview highlights the significance of lithium manganese nickel oxide in modern energy storage solutions while addressing its synthesis methods, chemical behavior, potential biological impacts, and comparisons with similar compounds.

Conventional Solid-State Synthesis Routes

Conventional solid-state synthesis represents the most established methodology for producing lithium manganese nickel oxide materials, utilizing high-temperature calcination processes to achieve desired crystalline phases [1]. The fundamental approach involves the mechanical mixing of transition metal precursors with lithium sources, followed by controlled thermal treatment under specific atmospheric conditions [2]. The typical synthesis procedure begins with the preparation of transition metal hydroxide or carbonate precursors, which are subsequently combined with lithium hydroxide or lithium carbonate in stoichiometric ratios [3].

The calcination process for solid-state synthesis typically occurs at temperatures ranging from 800°C to 950°C, with precise temperature control being critical for achieving optimal structural properties [1] [5]. During this thermal treatment, the crystallinity, particle size distribution, morphology, and composition are significantly influenced by the specific synthesis parameters employed [1]. Research has demonstrated that calcination temperatures above 800°C are necessary to achieve sufficient grain growth, as the mass transportation is accelerated in the molten lithium precursor environment [2].

Synthesis ParameterTypical RangeEffect on Material Properties
Calcination Temperature800-950°CControls grain growth and phase formation [1] [2]
Holding Time5-12 hoursInfluences crystallinity and homogeneity [2]
Heating Rate1-5°C/minAffects particle morphology and size distribution [2]
AtmosphereAir/OxygenDetermines oxidation states and stoichiometry [5]

The solid-state method offers several advantages including scalability for industrial production and the ability to achieve high crystallinity in the final product [5]. However, this approach often results in particle agglomeration and requires extended processing times to ensure complete reaction and homogeneous mixing [2]. The formation of lithium manganese nickel oxide through solid-state synthesis relies primarily on oxygen and lithium migration, as the homogeneous distribution of transition metal ions is typically achieved through initial coprecipitation or mechanical milling processes [2].

Advanced Solution-Based Approaches

Sol-Gel Processing Optimization

Sol-gel methodology represents a sophisticated solution-based approach that enables precise control over composition homogeneity and particle size distribution in lithium manganese nickel oxide synthesis [1] [6]. This technique involves the dissolution of transition metal precursors in nitrate or acetate solutions, followed by combination with lithium nitrate or lithium acetate and citric acid to form a homogeneous gel matrix [1]. The sol-gel process facilitates uniform distribution of cations during formation, which is crucial for the growth of high-quality crystals [6].

The optimization of sol-gel processing requires careful control of multiple parameters including precursor concentrations, chelating agent ratios, and thermal treatment profiles [6] [9]. The process typically involves heating the solution mixture to approximately 80°C under basic conditions until viscous gel formation occurs [1]. Subsequently, the gel undergoes drying at around 120°C followed by a two-stage calcination process, first at 450°C and then at 800-900°C [1].

Research has revealed that the selection of appropriate chelating agents significantly influences the final material properties [6] [7]. Citric acid serves as the primary chelating agent, forming stable complexes with transition metal cations and ensuring uniform distribution throughout the gel matrix [7] [9]. The citric acid to metal ion ratio must be carefully optimized to achieve the desired electrochemical performance and structural stability [9].

Processing StageTemperature RangeDurationCritical Parameters
Gel Formation80-90°C4-6 hourspH control, stirring rate [7]
Initial Drying120°C12 hoursAtmosphere, heating rate [1]
Organic Removal350-450°C6 hoursGas flow, temperature ramp [1] [7]
Final Calcination800-900°C12 hoursAtmosphere composition, cooling rate [1]

The sol-gel method demonstrates superior performance in producing materials with enhanced surface area and improved particle morphology compared to conventional solid-state approaches [6]. The uniform polymer-like structure of the gel ensures that conflicting morphologies and structures do not degrade the electrochemical performance of the final product [6].

Hydrothermal Crystallization Dynamics

Hydrothermal synthesis provides an alternative solution-based approach that operates under elevated temperature and pressure conditions to facilitate crystal growth and structural development [8] [10]. This methodology involves the treatment of precursor materials in aqueous solutions at temperatures typically ranging from 150°C to 250°C under autogenous pressure [8]. The hydrothermal environment promotes enhanced mass transport and crystallization kinetics compared to conventional synthesis routes [2] [10].

The hydrothermal process can be implemented as either a standalone synthesis method or as a complementary treatment to enhance the properties of materials prepared through other routes [1] [8]. When used in conjunction with coprecipitation or sol-gel methods, hydrothermal treatment significantly improves the crystallinity of the final product, leading to enhanced electrochemical performance [1]. The process involves heating coprecipitate or gel precursors in an autoclave, followed by filtration and conventional calcination [1].

Research has demonstrated that hydrothermal crystallization dynamics are governed by complex nucleation and growth mechanisms that depend on solution chemistry, temperature, and pressure conditions [8] [10]. The layered structure formation occurs through the hydrothermal treatment of mixed layered precursors in concentrated lithium hydroxide solutions at elevated temperatures [8]. The synthesis reactions involve the transformation of precursor phases into thermodynamically stable lithium manganese nickel oxide structures [8].

A two-step hydrothermal method has been developed for large-scale preparation, where nickel incorporation occurs at neutral pH conditions followed by lithium insertion under basic conditions [10]. This approach results in materials with cubic crystal structure and disordered transition metal arrangements on specific crystallographic sites [10]. The hydrothermal treatment leads to primary particle sizes of approximately 200 nanometers with enhanced structural stability [10].

Hydrothermal ParameterTypical ConditionsStructural Impact
Temperature150-250°CControls crystallite size and phase purity [8] [10]
PressureAutogenousInfluences mass transport and reaction kinetics [8]
Solution ConcentrationVariable lithium hydroxideDetermines phase formation and composition [8]
Reaction Time12-48 hoursAffects crystal growth and morphology [10]

Doping Strategies for Cationic/Anionic Modulation

Transition Metal Dual-Doping (Titanium-Chromium, Ruthenium-Yttrium)

Dual-doping strategies employing transition metals represent advanced approaches for enhancing the structural stability and electrochemical properties of lithium manganese nickel oxide materials [11] [12]. The incorporation of multiple dopant species simultaneously enables synergistic effects that surpass the benefits achievable through single-element doping [12]. Titanium-chromium dual-doping has emerged as a particularly effective strategy for stabilizing the layered structure while maintaining high capacity retention [20].

Titanium incorporation into the lithium manganese nickel oxide framework occurs primarily through substitution at manganese sites, leading to the formation of more stable spinel phases in the bulk material [20]. The presence of tetravalent titanium ions enhances the structural framework stability by reducing the percentage of tetravalent manganese, thereby mitigating Jahn-Teller distortions [20]. Simultaneously, chromium doping contributes to improved electronic conductivity and enhanced lithium ion diffusion pathways [11].

Ruthenium-yttrium dual-doping represents another promising approach for structural modification, particularly in applications requiring high voltage stability [18] [21]. The synergistic incorporation of ruthenium and yttrium creates complementary effects where ruthenium enhances the electronic properties while yttrium provides structural stabilization [21]. Bimetallic doping with ruthenium has demonstrated exceptional oxygen evolution reaction activity when combined with manganese and iron, indicating the potential for enhanced electrochemical performance [18].

Dual-Doping SystemPrimary Dopant FunctionSecondary Dopant FunctionSynergistic Benefits
Titanium-ChromiumStructural stabilization [20]Electronic conductivity enhancement [11]Reduced capacity fade, improved rate capability
Ruthenium-YttriumElectrochemical activity [18]Structural integrity [21]Enhanced high-voltage stability
Magnesium-ManganeseSite-specific occupancy [19]Redox reversibility [19]Smooth voltage profiles, reduced dissolution

The mechanisms underlying dual-doping effectiveness involve complex electronic structure modifications and local coordination environment changes [11] [12]. Aluminum and niobium dual-doping has demonstrated remarkable cycling stability, with materials retaining 88.3% of initial capacity after 1000 cycles [12]. This exceptional performance results from aluminum fortifying the crystal structure while niobium optimizes the morphology of primary particles [12].

Rare Earth Element Incorporation Mechanisms

Rare earth element incorporation represents a sophisticated doping strategy that leverages the unique electronic and structural properties of lanthanide and actinide elements [23] [24] [25]. Yttrium doping has been extensively investigated as a representative rare earth modification, demonstrating significant improvements in structural stability and electrochemical performance [24] [27]. The incorporation mechanisms involve substitution at both lithium and transition metal sites, depending on the specific synthesis conditions and dopant concentrations [27].

Lanthanum incorporation has shown particular promise for enhancing the electrochemical properties of lithium manganese nickel oxide materials [25] [26]. The large ionic radius and high coordination number of lanthanum enable effective structural stabilization through pillar effects that prevent layer collapse during cycling [25]. Cerium co-doping with lanthanum has demonstrated morphology-controlled synthesis capabilities, producing materials with varied nanostructures from nanograins to nanoflakes [26].

The electronic structure modifications induced by rare earth doping involve significant changes in the oxidation states of surrounding transition metals [27]. Yttrium substitution in lithium positions creates a reduction coupling mechanism that suppresses oxygen defect generation and improves high-voltage stability [27]. The electrons accumulated at oxygen sites are transferred to high-valence nickel, reducing the activity of nickel during charging processes [27].

Rare Earth ElementIncorporation SitePrimary MechanismStructural Benefits
YttriumLithium positions [27]Reduction coupling, oxygen stabilization [27]Suppressed oxygen evolution, enhanced stability
LanthanumTransition metal sites [25]Pillar effect, layer stabilization [25]Improved cycling performance
CeriumMultiple sites [26]Morphology control, redox modulation [26]Tailored nanostructures

Experimental implementation of rare earth doping involves precise control of synthesis parameters including dopant concentration, calcination atmosphere, and thermal treatment profiles [23] [24]. The preparation typically involves mixing soluble lithium salts with transition metal salts and rare earth oxides in the presence of citrate complexing agents [23]. The optimization of rare earth content is critical, as excessive doping can lead to the formation of secondary phases that negatively impact electrochemical performance [24].

Defect-Controlled Synthesis via Oxygen Non-Stoichiometry

Oxygen non-stoichiometry represents a fundamental approach for controlling defect chemistry and optimizing the properties of lithium manganese nickel oxide materials [28] [29] [30]. The deliberate introduction or elimination of oxygen vacancies enables precise modulation of electronic structure, ionic conductivity, and structural stability [29] [32]. Defect-controlled synthesis involves careful manipulation of synthesis atmosphere, temperature profiles, and post-treatment conditions to achieve desired oxygen stoichiometry [28] [31].

The formation of oxygen vacancies significantly influences the electrochemical behavior of lithium manganese nickel oxide by modifying the local coordination environment of transition metals [29] [30]. Surface oxygen vacancy modulation through controlled heat treatment has demonstrated the ability to generate beneficial spinel phases on material surfaces while maintaining the integrity of the bulk layered structure [29]. This approach enhances lithium ion diffusion kinetics and improves overall electrochemical performance [29].

Thermogravimetric analysis has proven essential for characterizing oxygen non-stoichiometry in synthesized materials [28]. The technique enables precise determination of oxygen content variations as functions of temperature and atmospheric conditions [28]. Research has revealed that oxygen nonstoichiometry is primarily governed by the oxidation states of transition metals and plays a crucial role in determining catalytic activity and electrochemical properties [28].

Defect TypeFormation ConditionsStructural ImpactPerformance Benefits
Oxygen VacanciesReducing atmosphere, elevated temperature [28] [29]Local coordination changes [29]Enhanced ionic conductivity [29]
Cation DisordersHigh-temperature treatment [30] [31]Site mixing, phase transitions [30]Modified electronic properties [31]
Interstitial DefectsNon-equilibrium synthesis [31]Lattice expansion [31]Improved ion diffusion pathways [31]

The relationship between synthesis conditions and oxygen stoichiometry has been systematically investigated across various atmospheric compositions [28]. Materials synthesized under oxygen-rich conditions exhibit higher oxygen content and modified electronic structures compared to those prepared under inert or reducing atmospheres [28]. The oxygen partial pressure during synthesis critically determines the final defect concentration and distribution [28] [30].

Advanced characterization techniques including X-ray absorption spectroscopy and electron energy loss spectroscopy have revealed the complex relationships between oxygen defects and material performance [30] [32]. The formation energy of oxygen vacancies varies significantly with material composition, with values ranging from approximately 3 to 7 electron volts depending on the specific transition metal content [32]. Materials with higher oxygen vacancy formation energies demonstrate enhanced stability against oxygen evolution during high-voltage operation [32].

Dates

Modify: 2024-04-14

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